molecular formula C18H18BrNO3 B2813464 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-90-6

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2813464
CAS No.: 1798016-90-6
M. Wt: 376.25
InChI Key: OQGAKJXOCLLMSL-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a brominated aromatic compound featuring a 2-bromobenzylamine moiety linked via an acetamide bridge to a 4-methylphenylacetate ester. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the methylphenyl group contributes to steric and electronic properties .

Properties

IUPAC Name

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAKJXOCLLMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2-bromobenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential as a pharmacological agent . Its ability to interact with biological targets makes it a candidate for drug development. Research has indicated that similar compounds exhibit activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

A study investigated the anticancer properties of related compounds with bromobenzyl moieties. These compounds showed significant cytotoxicity against cancer cell lines, suggesting that 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate may also possess similar properties. Further research is needed to elucidate its mechanism of action and efficacy in vivo.

Material Science

The compound can be utilized in the development of polymeric materials due to its reactive functional groups. It can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.

Data Table: Potential Polymer Applications

PropertyApplicationExpected Outcome
Thermal StabilityHigh-performance polymersImproved heat resistance
Mechanical StrengthComposite materialsEnhanced durability
BiodegradabilityEco-friendly materialsReduced environmental impact

Agricultural Chemistry

The compound's structural similarity to known agrochemicals suggests potential use as a pesticide or herbicide . Its efficacy in targeting specific pests or weeds could be explored in agricultural applications.

Case Study: Herbicidal Activity

Research on related compounds has shown promising herbicidal effects against common agricultural weeds. Testing of this compound in field trials could provide insights into its effectiveness and safety profile.

Mechanism of Action

The mechanism of action of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the oxoethyl group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and synthesis methodologies.

Structural Analogues

[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 380179-44-2)

  • Structural Differences: Replaces the 2-bromobenzyl group with a 2-methoxyphenylmethylamino group and substitutes the 4-methylphenylacetate with a 4-bromophenylacetate.
  • Properties: Molecular weight = 391.04 g/mol.

2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate

  • Structural Differences: Lacks the aminobenzyl group; instead, it is a keto ester with a 3-bromobenzoate moiety.
  • Properties : Melting point = 96–97°C; dihedral angle between aromatic planes = 46.51°, indicating moderate conformational flexibility. IR peaks at 1728 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (keto C=O) .

2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate (5487-13-8)

  • Structural Differences: Incorporates a 4-fluorobenzylamino group and replaces the methylphenylacetate with a thioxo-thiazolylacetate.
  • Properties : The thiazole ring introduces sulfur-based hydrogen-bonding capacity, which may enhance biological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~421.24* Not reported 2-Bromobenzyl, 4-methylphenyl
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 391.04 Not reported Methoxyphenyl, bromophenyl
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 357.18 96–97 Keto ester, bromobenzoate
2-[(4-Fluorobenzyl)amino]-2-oxoethyl thiazolylacetate Not reported Not reported Fluorobenzyl, thioxo-thiazole

*Calculated based on formula C₁₈H₁₇BrN₂O₄.

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound is expected to show peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O), comparable to ’s keto ester .
  • NMR : The 2-bromobenzyl group would produce distinct aromatic proton signals (δ ~7.3–8.0 ppm) and a singlet for the OCH₂ group (δ ~5.6 ppm) .
  • Crystallography : Bromine atoms in analogues participate in halogen bonding (Br⋯Br distance = 3.6491 Å in ), influencing crystal packing .

Biological Activity

2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with 4-methylphenylacetic acid. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under controlled conditions. The molecular formula for this compound is C18H18BrNO3C_{18}H_{18}BrNO_3, with a molecular weight of approximately 376.2 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Bacillus mycoides0.0048 mg/mL
Candida albicans16.69 to 78.23 µM

The compound's structural features, particularly the bromobenzyl group, are believed to enhance its binding affinity to microbial targets, leading to effective inhibition of growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has been observed to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells through mechanisms involving topoisomerase inhibition.

  • Mechanism of Action : The interaction of the compound with cellular targets may involve modulation of enzyme activities related to DNA replication and repair processes, which is critical for cancer cell survival.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of related compounds on T-24 cancer cells, revealing that modifications in the molecular structure can significantly influence biological activity. The study highlighted that compounds with similar structural motifs displayed varying degrees of efficacy against cancer cell lines .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives related to this compound, demonstrating broad-spectrum activity against multiple pathogens including resistant strains .

Research Applications

The compound is not only significant for its biological activities but also serves as an intermediate in synthetic organic chemistry for developing more complex molecules with targeted pharmacological effects. Its potential applications extend into medicinal chemistry, where it may contribute to the design of new therapeutic agents aimed at treating infections and cancer.

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